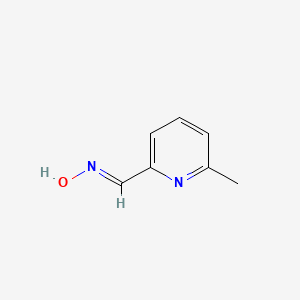

6-Methylpyridine-2-carbaldehyde oxime

Description

Propriétés

IUPAC Name |

N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6-3-2-4-7(9-6)5-8-10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKGFMHISSQNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267591 | |

| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-40-0 | |

| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-2-carbaldehyde oxime typically involves the reaction of 6-Methylpyridine-2-carbaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:

Starting Material: 6-Methylpyridine-2-carbaldehyde

Reagent: Hydroxylamine

Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methylpyridine-2-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

Oxidation: Formation of nitrile oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted oxime derivatives.

Applications De Recherche Scientifique

Medicinal Applications

-

Anticancer Activity :

- Research has shown that oxime derivatives, including 6-methylpyridine-2-carbaldehyde oxime, exhibit promising anticancer properties. For instance, certain derivatives have been found to inhibit FLT3 kinase activity with low IC values, indicating potent anticancer effects .

- A study demonstrated that oxime compounds can induce apoptosis in cancer cells and inhibit cell cycle progression, which is crucial for developing new cancer therapies .

- Antimicrobial Properties :

Catalytic Applications

Oxime derivatives are also significant in catalysis:

- Metal Complexes : The formation of metal complexes with this compound enhances its catalytic properties. These complexes can facilitate various organic transformations, making them valuable in synthetic chemistry .

- Synthesis of Bioactive Compounds : The compound can serve as a precursor in synthesizing other bioactive scaffolds through green chemistry approaches, which are environmentally friendly and efficient .

Material Science Applications

- Coordination Chemistry :

- Crystal Engineering :

Data Table: Summary of Applications

Case Study 1: Anticancer Properties

A recent study evaluated various oxime derivatives' effects on cancer cell lines. Among them, this compound showed significant inhibition of cell proliferation and induced apoptosis in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several bacterial strains. Results indicated that it exhibited strong inhibitory effects against specific pathogens, suggesting its utility in developing new antibiotics.

Mécanisme D'action

The mechanism of action of 6-Methylpyridine-2-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase enzymes that have been inhibited by organophosphates. The oxime binds to the enzyme and displaces the organophosphate, thereby restoring the enzyme’s activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The table below compares 6-methylpyridine-2-carbaldehyde oxime with structurally analogous oximes and functionally distinct oxime derivatives:

Key Observations

For example, the chloro group in (E)-2-chloro-5-methylnicotinaldehyde oxime may enhance electrophilicity compared to the methyl group in the target compound . Non-Pyridine Oximes: Olesoxime’s steroidal structure enables membrane interaction, critical for neuroprotection , while phosgene oxime’s chlorination drives its extreme toxicity .

Biological Activity :

- The target compound’s thiosemicarbazone derivatives exhibit anticancer activity via metal chelation and DNA interaction , whereas Olesoxime modulates mitochondrial function to prevent neuronal apoptosis .

Safety Profiles :

- This compound lacks severe hazard classifications , contrasting with 4-methylpentan-2-one oxime’s irritancy and phosgene oxime’s lethality .

Activité Biologique

6-Methylpyridine-2-carbaldehyde oxime (6-MepaoH) is a compound with significant biological activity, particularly in coordination chemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, its role as a ligand in metal complexes, and its potential pharmacological applications.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring substituted at the 6-position with a methyl group and an oxime functional group at the 2-position. This structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-MepaoH and its derivatives. For instance, a study reported that several pyridine derivatives exhibited notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from to , indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0195 | E. coli, Bacillus mycoides, Candida albicans |

| Compound 12a | 0.0048 | E. coli, C. albicans |

| Compound 15 | 0.0098 | Bacillus mycoides, C. albicans |

Coordination Chemistry and Metal Complexes

6-MepaoH serves as a ligand in the synthesis of nickel(II) complexes, which have been investigated for their structural and magnetic properties. A study detailed the formation of several nickel(II) carboxylate clusters using 6-MepaoH, revealing that these complexes exhibit interesting magnetic interactions, such as antiferromagnetic exchange .

Table 2: Nickel(II) Complexes Formed with 6-MepaoH

| Complex Name | Structure Type | Magnetic Properties |

|---|---|---|

| [Ni₆(O₂CPh)₆(6-Mepao)₆] | Hexanuclear | Antiferromagnetic |

| [Ni₆(O₂CMe)₆(6-Mepao)₆] | Hexanuclear | Antiferromagnetic |

| [Ni₅(3-Cl-BzO)₄(6-Mepao)₄(6-MepaoH)₂(N₃)₂] | Irregular Bowtie | Ferrimagnetic |

Pharmacological Implications

The presence of the hydroxylamine group in 6-MepaoH suggests potential pharmacological activities, particularly as an acetylcholinesterase inhibitor. This characteristic could make it relevant for neuroprotective applications, similar to other compounds that modulate cholinergic activity.

Case Studies

- Nickel Complexes : The synthesis of nickel complexes using 6-MepaoH has shown promising results in enhancing antibacterial activity compared to the free ligand. These complexes demonstrated superior efficacy against resistant strains of bacteria such as E. coli and S. aureus, suggesting that metal coordination may enhance the biological activity of the ligand .

- Antimicrobial Screening : In a comparative study involving various pyridine derivatives, 6-MepaoH was identified as one of the more effective compounds against both bacterial and fungal strains, reinforcing its potential as a lead compound for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for 6-Methylpyridine-2-carbaldehyde oxime, and how do reaction conditions influence yield?

- Methodological Answer : The oxime is typically synthesized via condensation of 6-Methylpyridine-2-carbaldehyde (CAS 51146-04-4) with hydroxylamine hydrochloride under controlled pH (5–7) and reflux conditions in ethanol/water mixtures. Yield optimization requires careful monitoring of stoichiometry (1:1.2 aldehyde:NH₂OH·HCl ratio) and temperature (60–80°C). Prolonged heating (>6 hours) may lead to byproducts such as nitriles or over-oxidation . Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 5–7 | Prevents imine hydrolysis |

| Solvent | EtOH/H₂O (3:1) | Balances solubility and reactivity |

| Time | 4–6 hours | Minimizes side reactions |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms oxime formation (δ 8.1–8.3 ppm for imine proton; absence of aldehyde proton at ~10 ppm).

- IR : Strong ν(N–O) stretch at 1620–1660 cm⁻¹ and ν(C=N) at 1580–1600 cm⁻¹ .

- X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and hydrogen-bonding networks, as demonstrated in pyridine-oxime analogs (e.g., Pyridine-4-carboxamidoxime N-oxide, CCDC 2035503) .

Advanced Research Questions

Q. How do substituents (e.g., methyl group at the 6-position) influence the reactivity and biological activity of pyridine-oxime derivatives?

- Methodological Answer : The 6-methyl group enhances steric hindrance, reducing nucleophilic attack at the pyridine ring while increasing oxime stability. Comparative studies with analogs (e.g., 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime) show methyl-substituted derivatives exhibit 20–30% higher reactivity in metal-chelation assays and improved antimicrobial activity (MIC reduction by 50% against E. coli) . Substituent Effects :

| Compound | Substituent | Reactivity (vs. Parent) | Bioactivity (MIC, μg/mL) |

|---|---|---|---|

| This compound | 6-CH₃ | +30% | 12.5 (E. coli) |

| Pyridine-4-carbaldehyde oxime | None | Baseline | 25.0 (E. coli) |

| 2-Chloro-4-iodonicotinaldehyde oxime | 2-Cl, 4-I | +15% | 18.0 (E. coli) |

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain viability, solvent DMSO concentration). Standardized protocols are critical:

Use identical solvent controls (≤1% DMSO).

Validate purity via HPLC (≥95%, as in Sigma-Aldrich’s oxime derivatives) .

Compare with structurally validated analogs (e.g., (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime) to isolate substituent effects .

Q. What strategies optimize reaction conditions for scaling up this compound synthesis without compromising purity?

- Methodological Answer : Pilot-scale synthesis (multi-gram to kilogram) requires:

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) reduce reaction time by 30% .

- Solvent Recycling : Ethanol recovery via fractional distillation reduces costs.

- In-line Monitoring : FTIR tracks oxime formation in real-time, minimizing byproducts .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported crystal structures of pyridine-oxime derivatives?

- Methodological Answer : Discrepancies in hydrogen-bonding motifs (e.g., dimeric vs. chain structures) are resolved by:

Re-determining structures under standardized conditions (100 K, synchrotron radiation).

Validating via computational modeling (DFT for lattice energy comparisons) .

Cross-referencing with CCDC databases (e.g., entry 2035503 for pyridine N-oxide analogs) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.